tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate
Description
tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate is a carbamate-protected heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This bicyclic system combines pyrazole and pyrimidine rings, with a chlorine substituent at position 4 and a tert-butyl carbamate group at position 4. The tert-butyl group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . The chlorine atom at position 4 likely influences electronic properties and reactivity, making the compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development.
Properties
Molecular Formula |
C10H12ClN5O2 |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)15-8-13-6(11)5-4-12-16-7(5)14-8/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChI Key |
SLEAGPNEJPKTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=NN2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Key Reaction Steps
-
Activation of the Amine Group : The amine at position 6 is likely activated via deprotection (if initially protected) or direct reaction with a carbamoylating agent.
-
Carbamate Formation : Reaction with tert-butyl carbamate (e.g., tert-butyl isocyanate) under basic conditions (e.g., cesium carbonate, DMF) to form the carbamate linkage .
Reaction Mechanism
The synthesis mechanism involves nucleophilic substitution , where the amine group acts as a nucleophile attacking the electrophilic carbonyl carbon of the carbamoylating agent.
Mechanistic Pathway
-
Deprotonation : The amine is deprotonated (if necessary) to enhance nucleophilicity.
-
Electrophilic Attack : The deprotonated amine attacks the carbonyl carbon of the tert-butyl carbamate.
-
Proton Transfer : The intermediate undergoes proton rearrangement to form the carbamate product.
Reaction Conditions and Yields
Data from analogous reactions involving pyrazolo[3,4-d]pyrimidine derivatives provide insights into typical conditions:
| Reagent/Condition | Yield | Source |
|---|---|---|
| DMF, cesium carbonate, 90°C | 70% | |
| DMF, potassium carbonate, 80°C | 80% | |
| TFA-mediated deprotection | Quantitative |
Structural Analysis
The compound’s structure features:
-
Pyrazolo[3,4-d]pyrimidine core : A bicyclic heterocycle with nitrogen atoms at positions 1, 3, and 4.
-
4-Chloro substituent : A chlorine atom at position 4, influencing electronic properties.
-
Carbamate group at position 6 : A tert-butyl carbamate (-OC(=O)N(t-Bu)) group attached to the amine at position 6.
Challenges and Considerations
-
Synthetic complexity : The pyrazolo[3,4-d]pyrimidine core’s synthesis often requires multi-step reactions (e.g., cyclization, substitution) .
-
Stability : Carbamates are labile under acidic conditions, necessitating careful reaction control.
Related Compounds and SAR Trends
Scientific Research Applications
tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate functions primarily as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. This activity positions it as a potential therapeutic agent in various diseases, particularly cancers where Src kinases play a crucial role in tumor progression and metastasis.
Cancer Therapy
Numerous studies have investigated the efficacy of this compound in cancer models. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through Src kinase inhibition .
Neurodegenerative Diseases
Research has also explored its potential in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate kinase activity may help in reducing neuroinflammation and promoting neuronal survival.
Cardiovascular Research
The role of Src kinases in cardiovascular diseases has led to investigations into how this compound can mitigate cardiac hypertrophy and fibrosis through its inhibitory effects on signaling pathways involved in these processes .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of substrates . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Observations :
Core Heterocycle Variability: The target compound’s pyrazolo[3,4-d]pyrimidine core differs from the pyrrolo[2,3-b]pyridine in and the simpler pyrimidine in . Pyrazolo-pyrimidines are electron-deficient systems, favoring nucleophilic substitution at the chloro position, whereas pyrrolo-pyridines are more electron-rich, influencing their reactivity in cross-coupling reactions .
Substituent Effects :
- Halogen Variants : Chlorine (target compound) vs. bromine (3-bromopyrazolo[1,5-a]pyrimidine) vs. fluorine (). Chlorine and bromine are leaving groups in SNAr reactions, but bromine’s larger size may slow reactivity compared to chlorine . Fluorine, as in , is electronegative and often improves bioavailability .
- Protective Groups : The triisopropylsilyl group in provides steric protection, while the tert-butyl carbamate in the target compound offers milder deprotection conditions .
Molecular Weight and Complexity :
- The bicyclo[2.2.2]octane-containing compound in has a significantly higher molecular weight (682.43 g/mol) due to its bulky substituents, which may limit permeability but enhance target binding specificity .
Biological Activity
Tert-butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 224.69 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a chloro group, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, compounds derived from this scaffold have demonstrated low micromolar activity against the Zika virus, showcasing their potential as antiviral agents. Specifically, the compound exhibited an EC50 (half-maximal effective concentration) of approximately 5.2 µM against Zika virus in cell culture assays, indicating promising antiviral efficacy with relatively low cytotoxicity (CC50 of 20 µM) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of electron-withdrawing groups at specific positions enhances antiviral activity. The para position of ring A appears to be particularly sensitive to modifications, which can significantly alter the compound's effectiveness against viral targets .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.2 | 20 | 3.85 |
| Compound 5 | 4.3 | 58 | 13.5 |
| Compound 6 | 5.1 | 39 | 7.64 |
The mechanism by which this compound exerts its antiviral effects may involve interference with viral replication processes or modulation of host cell signaling pathways. It has been suggested that such compounds may inhibit key viral enzymes or disrupt critical interactions between viral proteins and host cellular machinery .
Case Studies
In a study focused on the development of new antiviral agents targeting Zika virus, researchers synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine framework. Among these derivatives, this compound stood out due to its favorable balance between potency and safety profile .
Another investigation assessed the compound's efficacy in vivo using mouse models infected with Zika virus. Results indicated that treatment with the compound led to significant reductions in viral load compared to untreated controls, further supporting its potential as a therapeutic agent .
Q & A
Q. What are common synthetic routes for preparing tert-butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A critical intermediate is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 367-21-1420), which undergoes Boc-protection at the 6-position using tert-butyl carbamate under basic conditions (e.g., DIPEA in DMF). Key steps include:
- Regioselective chlorination : Achieved using POCl₃ or PCl₅ at elevated temperatures to target the 4-position .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .
Example: A similar Boc-protection strategy was used in the synthesis of tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate, where regioselectivity was confirmed via ¹H NMR .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer : Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ = 310.06 for the parent compound; deviations >2 ppm suggest impurities) .
- NMR Spectroscopy :
- ¹H NMR: Look for characteristic peaks: tert-butyl group (δ ~1.4 ppm, singlet) and pyrazolo[3,4-d]pyrimidine aromatic protons (δ ~8.2–8.5 ppm) .
- ¹³C NMR: Verify Boc carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~150–160 ppm) .
- HPLC-UV/ELSD : Monitor for by-products (e.g., dechlorinated or Boc-deprotected species) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can regioselectivity challenges during the functionalization of pyrazolo[3,4-d]pyrimidine derivatives be addressed?
- Methodological Answer : Regioselectivity in substitutions (e.g., chloro vs. amino groups) is influenced by steric and electronic factors:
- Directed metalation : Use directing groups (e.g., Boc) to guide reactions to the 6-position. For example, Boc-protected amines enhance nucleophilic attack at the 6-position due to electron-withdrawing effects .
- Catalytic cross-coupling : Pd-catalyzed Sonogashira or Suzuki reactions require precise control of reaction conditions (e.g., temperature, ligand choice). In a related synthesis, tert-butyl (3-(2-chloro-4-((1-formylcyclohexyl)amino)pyrimidin-5-yl)prop-2-yn-1-yl)carbamate was prepared using PdCl₂(PPh₃)₂/CuI, achieving >90% regioselectivity .
- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For pyrazolo[3,4-d]pyrimidines, the 4-position is more electrophilic than the 6-position .
Q. What advanced techniques resolve contradictions in biological activity data for kinase inhibitors derived from this scaffold?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions or off-target effects. Mitigation strategies include:
- Kinase profiling panels : Test against a broad panel (e.g., 468 kinases) to identify selectivity. For example, tert-butyl derivatives targeting Src kinases showed <10% inhibition of non-target kinases at 1 μM .
- Cellular target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
- Metabolite identification : LC-MS/MS can detect in vivo degradation products (e.g., Boc deprotection) that alter activity. A study on tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate identified a major metabolite (demethylated piperidine) responsible for reduced potency .
Key Research Findings
- Synthetic Flexibility : The Boc group enhances solubility for in vitro assays while allowing deprotection under mild acidic conditions (e.g., TFA/DCM) for further derivatization .
- Kinase Inhibition : Derivatives of this scaffold show nM-level inhibition against Src family kinases, with tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate achieving IC₅₀ = 3.2 nM against Src .
- Stability : The compound is stable in DMSO at −20°C for >6 months but degrades in aqueous buffers (pH 7.4) within 48 hours, necessitating fresh preparation for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
